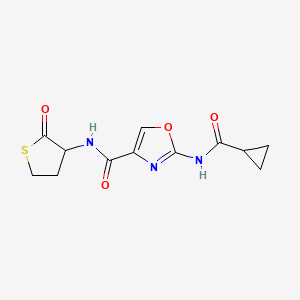

2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(2-oxothiolan-3-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c16-9(6-1-2-6)15-12-14-8(5-19-12)10(17)13-7-3-4-20-11(7)18/h5-7H,1-4H2,(H,13,17)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGWMKJRFXGGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3CCSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the treatment of various diseases, including cancer and fibrotic conditions. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of a cyclopropane ring and oxazole moiety contributes to its unique pharmacological properties.

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

- Inhibition of Ceramidase Activity : This compound has been evaluated for its potential to inhibit acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibition of AC can lead to increased levels of ceramide, which is known to induce apoptosis in cancer cells .

- Targeting the Wnt/β-catenin Pathway : The compound may also interact with components of the Wnt signaling pathway, specifically by inhibiting the transcriptional activity of β-catenin. This pathway is crucial in regulating cell growth and differentiation, making it a target for cancer therapies .

- Pesticidal Activity : In addition to its potential therapeutic applications, this compound has been noted for its pesticidal properties against various pests in the phyla Arthropoda and Mollusca, indicating a broader range of biological activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds highlight the importance of specific functional groups in enhancing biological activity:

- Oxazole Ring : The presence of the oxazole ring is critical for bioactivity, as modifications to this structure can significantly alter potency.

- Cyclopropanecarboxamide Group : Variations in the cyclopropanecarboxamide substituents can influence binding affinity and selectivity towards target enzymes .

Case Studies

Several studies have investigated the biological effects of compounds related to This compound :

-

In Vitro Studies on Cancer Cells : In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including neuroblastoma and colorectal cancer cells. These studies often measured IC50 values to determine potency .

Compound Cell Line IC50 (µM) 8a Neuroblastoma 0.025 12a Colorectal Cancer 0.064 - In Vivo Efficacy : Animal models have shown promising results with these compounds demonstrating reduced tumor growth rates when administered at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.